4-Chlorohippuric acid

Catalog No.
S793665
CAS No.
13450-77-6
M.F
C9H8ClNO3
M. Wt
213.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorohippuric acid

CAS Number

13450-77-6

Product Name

4-Chlorohippuric acid

IUPAC Name

2-[(4-chlorobenzoyl)amino]acetic acid

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

InChI

InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)

InChI Key

COYZIYOEXGRBHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)Cl

Synonyms

4-chlorobenzoylglycine, 4-chlorohippuric acid, 4-chlorohippuric acid, potassium salt, 4-chlorohippuric acid, silver salt, 4-chlorohippuric acid, sodium salt

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)Cl

Substrate for Cytochrome P450 Studies

4-CHA is a well-established substrate for studying the activity of cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the metabolism of various xenobiotics (foreign chemicals) and endogenous compounds in the body. 4-CHA's high chemical stability and specific metabolic pathway make it a valuable tool for researchers to investigate the activity and inhibition of different CYP isoforms. Studies have utilized 4-CHA to assess the impact of various factors, including genetic polymorphisms, environmental exposures, and drug interactions, on CYP activity, providing insights into drug metabolism and potential toxicity. Source: [Cytochrome P450 Enzymes: A Primer: ]

4-Chlorohippuric acid is an aromatic compound with the chemical formula C₉H₈ClNO₃ and a CAS Registry Number of 13450-77-6. Structurally, it is characterized by a chlorobenzoyl group attached to the amino acid glycine, making it an analogue of hippuric acid. This compound is notable for its high chemical stability and is primarily produced through metabolic pathways involving cytochrome P450 enzymes, which facilitate its transformation from various precursors .

Typical of carboxylic acids and amides. It can participate in:

  • Hydrolysis: Under acidic or basic conditions, 4-chlorohippuric acid can hydrolyze to yield glycine and 4-chlorobenzoic acid.
  • Oxidation: The presence of the chloro group allows for potential oxidation reactions, which can modify its functional groups or lead to the formation of other derivatives.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can lead to the formation of esters.

These reactions contribute to its metabolic pathways and potential applications in pharmaceuticals .

4-Chlorohippuric acid exhibits biological activity primarily as a metabolite. It is known to be involved in detoxification processes within the liver, where it is formed from the metabolism of certain xenobiotics. Its interaction with cytochrome P450 enzymes highlights its role in drug metabolism and pharmacokinetics. Additionally, studies suggest that 4-chlorohippuric acid may influence various biological pathways, although specific therapeutic applications remain under investigation .

The synthesis of 4-chlorohippuric acid can be accomplished through several methods:

  • Direct Acylation: Glycine can be acylated with 4-chlorobenzoic acid using coupling agents such as carbodiimides to form 4-chlorohippuric acid.
  • Metabolic Pathways: In vivo synthesis occurs through the metabolism of chlorinated aromatic compounds, where cytochrome P450 enzymes catalyze the conversion into 4-chlorohippuric acid.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from chlorobenzene derivatives.

These methods highlight both natural and synthetic routes for producing this compound .

4-Chlorohippuric acid has several applications:

  • Biomarker: It serves as a biomarker for exposure to certain chlorinated compounds, particularly in environmental monitoring.
  • Pharmaceutical Research: Its role in drug metabolism makes it significant in pharmacokinetic studies, helping researchers understand drug interactions and effects.
  • Chemical Analysis: Used in analytical chemistry for studying metabolic pathways and assessing the toxicity of chlorinated compounds.

These applications underscore its relevance in both environmental science and pharmacology .

Research on 4-chlorohippuric acid has focused on its interactions with various biological systems:

  • Cytochrome P450 Enzymes: Studies indicate that it is a substrate for these enzymes, which play a crucial role in drug metabolism.
  • Toxicological Assessments: Investigations into its toxicity have shown that it can influence metabolic processes related to xenobiotic degradation.
  • Environmental Impact Studies: Its presence in biological samples is used to assess exposure levels to chlorinated pollutants.

These interaction studies are essential for understanding both its biological implications and environmental effects .

4-Chlorohippuric acid shares structural similarities with several other compounds, notably:

Compound NameChemical FormulaUnique Features
Hippuric AcidC₉H₉NO₃Natural compound formed from benzoic acid and glycine.
4-Chlorobenzoic AcidC₇H₅ClO₂Monochlorinated derivative used as an intermediate in organic synthesis.
N-(4-Chlorobenzoyl)glycineC₉H₈ClNO₂Directly related to 4-chlorohippuric acid but lacks the carboxylic group.
ChlorophenylglycineC₉H₈ClNO₂Similar structure but different functional groups affecting reactivity.

The uniqueness of 4-chlorohippuric acid lies in its specific combination of chlorinated aromatic structure and amino acid functionality, which influences its biological activity and applications compared to these similar compounds .

Early Discoveries and Structural Elucidation

The study of 4-CHA originates from investigations into hippuric acid ($$ \text{C}9\text{H}9\text{NO}_3 $$), first isolated in 1829 by Justus von Liebig. The chlorinated variant emerged in the mid-20th century as researchers explored halogenated benzoic acid derivatives. Early syntheses involved the Schotten–Baumann reaction, coupling glycine with 4-chlorobenzoyl chloride under alkaline conditions. This method remains a cornerstone for producing 4-CHA, with modern optimizations achieving yields exceeding 95%.

Evolution of Analytical Techniques

Initial characterization relied on thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). Advances in mass spectrometry (MS) and liquid chromatography-tandem MS (LC-MS/MS) now enable precise quantification at sub-nanogram levels, critical for toxicokinetic studies. For instance, Mohamed et al. (2024) validated an LC-MS/MS method detecting 4-CHA in serum and urine with a lower limit of detection (LLOD) of 0.5 ng/mL.

XLogP3

0.4

UNII

92HJ692NVA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

13450-77-6

Wikipedia

4-chlorohippuric acid

Dates

Modify: 2023-08-15

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